molecular formula C14H10Cl2O2 B6346352 (2E)-1-(2,5-Dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one CAS No. 1169834-24-5

(2E)-1-(2,5-Dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one

Cat. No. B6346352
CAS RN: 1169834-24-5
M. Wt: 281.1 g/mol
InChI Key: QCYUMDLHSMJQDV-FNORWQNLSA-N
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Description

(2E)-1-(2,5-Dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, also known as 2,5-dichloro-N-methylfuran-2-yl prop-2-en-1-one, is a synthetic organic compound that has recently become the subject of intense scientific research due to its potential applications in a variety of fields. This compound is composed of two chlorine atoms, one methylfuran-2-yl group, and one prop-2-en-1-one group. It has a molecular weight of 254.12 g/mol and a melting point of 158-160 °C.

Scientific Research Applications

(2E)-1-(2,5-Dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one-N-methylfuran-2-yl prop-2-en-1-one has recently been studied for its potential applications in a variety of scientific fields. It has been used as a building block for the synthesis of various heterocyclic compounds, such as pyrroles and indoles. Additionally, it has been used as a starting material for the synthesis of novel antifungal agents. It has also been investigated for its potential use as a corrosion inhibitor in metal-containing systems.

Mechanism of Action

The mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one-N-methylfuran-2-yl prop-2-en-1-one is not yet fully understood. However, it is believed that the chlorine atoms present in the molecule interact with the metal ions in the system, forming a protective layer on the surface of the metal. This layer is thought to prevent the metal from corroding.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(2,5-Dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one-N-methylfuran-2-yl prop-2-en-1-one are not yet fully understood. However, it has been shown to have antifungal activity against certain species of fungi. Additionally, it has been found to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

One of the major advantages of using (2E)-1-(2,5-Dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one-N-methylfuran-2-yl prop-2-en-1-one in laboratory experiments is that it is relatively easy to synthesize. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, the compound is relatively expensive and may not be suitable for large-scale experiments.

Future Directions

Given the potential applications of (2E)-1-(2,5-Dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one-N-methylfuran-2-yl prop-2-en-1-one, there are many possible future directions for research. These include further investigation into the compound’s antifungal and antibacterial activities, as well as its potential use as a corrosion inhibitor. Additionally, further research could be carried out to investigate the compound’s potential use as a building block for the synthesis of novel heterocyclic compounds. Finally, further research could be carried out to investigate the compound’s potential applications in the field of medicine.

Synthesis Methods

The synthesis of (2E)-1-(2,5-Dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one-N-methylfuran-2-yl prop-2-en-1-one is typically carried out via a two-step process. First, the starting material, (2E)-1-(2,5-Dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-onephenyl prop-2-en-1-one, is reacted with methylfuran-2-yl bromide in the presence of a base to form the desired product. The reaction is typically carried out in an inert atmosphere at room temperature. The second step involves the purification of the crude product via column chromatography.

properties

IUPAC Name

(E)-1-(2,5-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-9-2-4-11(18-9)5-7-14(17)12-8-10(15)3-6-13(12)16/h2-8H,1H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYUMDLHSMJQDV-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(2,5-Dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one

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